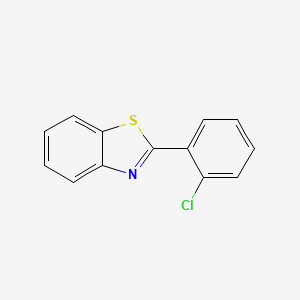

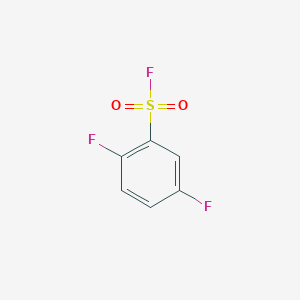

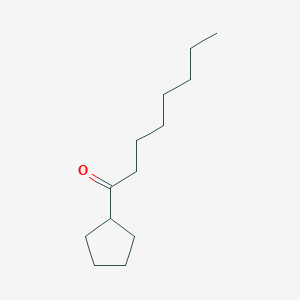

![molecular formula C7H5Cl2N3 B3032980 5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 66999-62-0](/img/structure/B3032980.png)

5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Overview

Description

The compound 5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a derivative of the 1,2,4-triazolo[4,3-a]pyridine class, which is known for its biological significance and potential pharmacological applications. The structure of such compounds is characterized by a triazole ring fused to a pyridine ring, which can be further substituted to enhance or modify their biological activity.

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved through metal-free oxidative N-N bond formation, as demonstrated in the synthesis of biologically important derivatives from N-(pyridin-2-yl)benzimidamides using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method features short reaction times and high yields, which is advantageous for the synthesis of such heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives is influenced by the substituents at the 2- and 5-positions. For instance, different 2-substituents combined with a morpholinomethylphenyl group at the 5-position can lead to diverse supramolecular synthons in the solid state, as evidenced by the formation of various intermolecular hydrogen bond motifs in the crystal structures of these compounds .

Chemical Reactions Analysis

The reactivity of 1,2,3-triazolo[1,5-a]pyridine with electrophiles has been studied, showing that treatment with halogens or mercuric acetate leads to the formation of halomethyl- and alkoxy(alkoxymercurio)methyl-pyridines with the elimination of nitrogen. Additionally, nitration and subsequent reduction can yield imidazo[1,5-a]pyridine derivatives, indicating a versatile chemistry that allows for the introduction of various functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridine derivatives are largely determined by their molecular structure. The presence of substituents can affect the electronic properties and intermolecular interactions, which in turn influence the compound's crystal structure and solubility. For example, the crystal structure of an 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine derivative has been determined by X-ray diffraction, providing insights into the compound's geometry and potential intermolecular interactions .

Scientific Research Applications

Antifungal Activity

The compound 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, a derivative of the triazolopyridine family, was synthesized and its structure was determined by X-ray diffraction analysis. Preliminary biological tests indicated that this compound exhibits significant antifungal activity against various fungal species, including Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea, with inhibitory percentages of 51.19%, 62.02%, and 15.56%, respectively (Wang et al., 2018).

Crystal Structure and Synthesis

The study presented an efficient synthesis of 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine using N-Chlorosuccinimide (NCS) for hydrazones under mild conditions. The crystal structures of these compounds were determined, revealing their crystallization in the monoclinic space group P 21/c (El-Kurdi et al., 2021).

Microwave-Assisted Synthesis

A series of novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine, hydrazine hydrate as starting materials by multi-step reactions under microwave irradiation. The compounds were characterized by 1H NMR, MS, and elemental analysis. The title compounds displayed weak antifungal activity (Yang et al., 2015).

properties

IUPAC Name |

5-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3/c8-4-7-11-10-6-3-1-2-5(9)12(6)7/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLUZCQITBRFGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C(=C1)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40314916 | |

| Record name | 6R-0074 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |

CAS RN |

66999-62-0 | |

| Record name | NSC289805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6R-0074 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-](/img/structure/B3032897.png)

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea](/img/structure/B3032914.png)